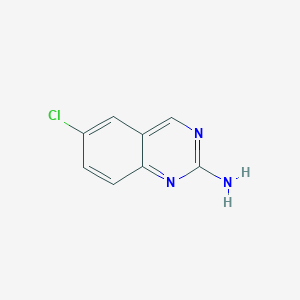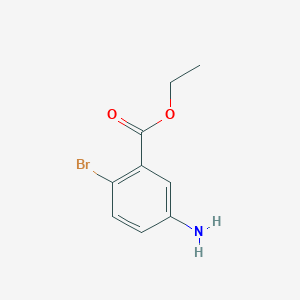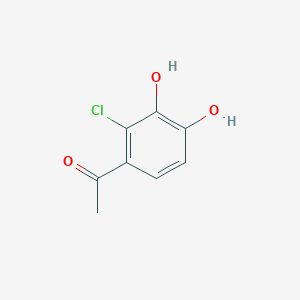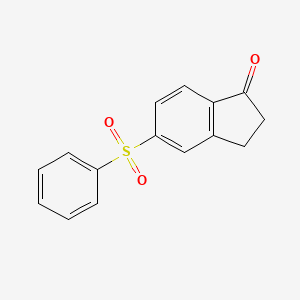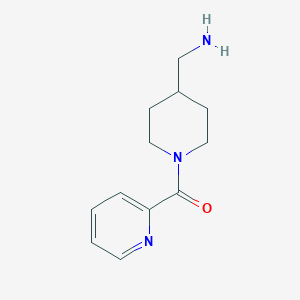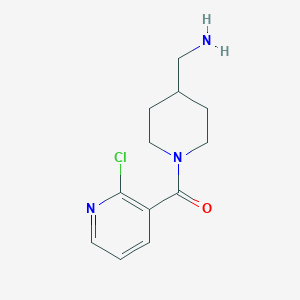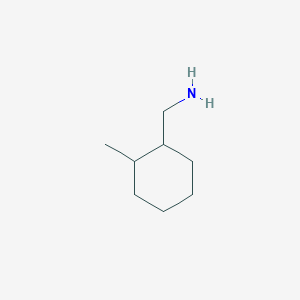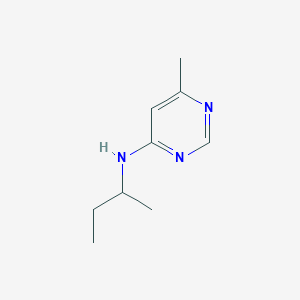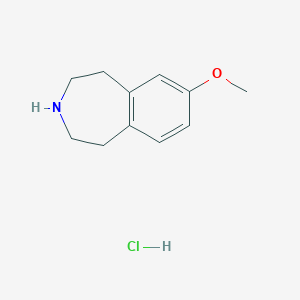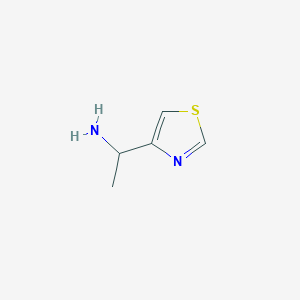
1-チアゾール-4-イルエチルアミン
概要
説明
1-Thiazol-4-YL-ethylamine is an organic compound with the molecular formula C5H8N2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
1-Thiazol-4-YL-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
作用機序
Target of Action
1-Thiazol-4-YL-ethylamine is a compound that has been studied for its diverse biological activities Thiazole derivatives, which include 1-thiazol-4-yl-ethylamine, have been found to interact with various biological targets, including enzymes and receptors in the physiological systems .
Mode of Action
The mode of action of 1-Thiazol-4-YL-ethylamine involves its interaction with these targets. The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These interactions can lead to changes in the physiological systems, potentially activating or stopping biochemical pathways and enzymes or stimulating or blocking receptors .
Biochemical Pathways
1-Thiazol-4-YL-ethylamine may affect various biochemical pathwaysMolecules containing a thiazole ring, such as 1-thiazol-4-yl-ethylamine, can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of 1-Thiazol-4-YL-ethylamine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 1-Thiazol-4-YL-ethylamine could have similar impacts at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 1-Thiazol-4-YL-ethylamine can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and various organic solvents . Additionally, storage conditions can impact the stability of 1-Thiazol-4-YL-ethylamine .
生化学分析
Biochemical Properties
1-Thiazol-4-YL-ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-Thiazol-4-YL-ethylamine, have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 1-Thiazol-4-YL-ethylamine with enzymes such as acetylcholine esterase and proteins involved in neurotransmitter synthesis highlight its potential in modulating biochemical pathways .
Cellular Effects
1-Thiazol-4-YL-ethylamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox balance . Additionally, 1-Thiazol-4-YL-ethylamine may influence the expression of genes related to cell proliferation and apoptosis, contributing to its potential anticancer properties .
Molecular Mechanism
The molecular mechanism of 1-Thiazol-4-YL-ethylamine involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can result in DNA damage and cell death, explaining the compound’s potential anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Thiazol-4-YL-ethylamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to 1-Thiazol-4-YL-ethylamine in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of 1-Thiazol-4-YL-ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
1-Thiazol-4-YL-ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 1-Thiazol-4-YL-ethylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, thiazole derivatives may be transported across cell membranes by organic cation transporters, facilitating their entry into target cells .
Subcellular Localization
1-Thiazol-4-YL-ethylamine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: 1-Thiazol-4-YL-ethylamine can be synthesized through several methods. One common approach involves the reaction of thiazole with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-Thiazol-4-YL-ethylamine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 1-Thiazol-4-YL-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
Thiazole: The parent compound of 1-Thiazol-4-YL-ethylamine, known for its aromatic properties.
2-Aminothiazole: Another thiazole derivative with similar chemical properties.
4-Methylthiazole: A methyl-substituted thiazole with distinct biological activities.
Uniqueness: 1-Thiazol-4-YL-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-(1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSQSRLKMIEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595113 | |
| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-02-7 | |
| Record name | α-Methyl-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


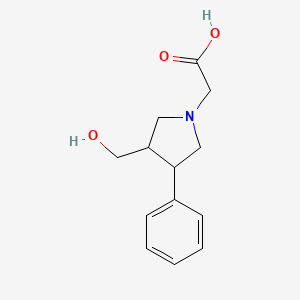
![N-[4-(2-bromoethyl)phenyl]methanesulfonamide](/img/structure/B1369936.png)
